

# An In-Depth Technical Guide to 2-Hydroxy-4-phenylthiazole

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## Compound of Interest

Compound Name: 2-Hydroxy-4-phenylthiazole

Cat. No.: B186841

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-hydroxy-4-phenylthiazole**, a heterocyclic compound with significant potential in medicinal chemistry. This document details its chemical identity, synthesis, and known biological activities of its structural class, offering valuable insights for researchers in drug discovery and development.

## Chemical Identity and Properties

**2-Hydroxy-4-phenylthiazole** is a small molecule featuring a core thiazole ring substituted with a phenyl group at the 4-position and a hydroxyl group at the 2-position. This compound exists in a tautomeric equilibrium with its keto form, 4-phenyl-1,3-thiazol-2(3H)-one. This tautomerism is a critical aspect of its chemical behavior and biological interactions.

IUPAC Name: 4-phenyl-1,3-thiazol-2-ol CAS Number: 3884-31-9

Quantitative data and physicochemical properties are summarized in the table below for ease of reference.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>7</sub> NOS	<a href="#">[1]</a>
Molecular Weight	177.22 g/mol	<a href="#">[2]</a>
Appearance	White crystalline solid	<a href="#">[1]</a>
Melting Point	206-212 °C	<a href="#">[1]</a>
Purity	≥ 97-98% (by HPLC)	<a href="#">[1]</a>
InChI Key	UXIWLHNMLDJWMF- UHFFFAOYSA-N	<a href="#">[2]</a>
SMILES String	Oc1nc(cs1)-c2ccccc2	

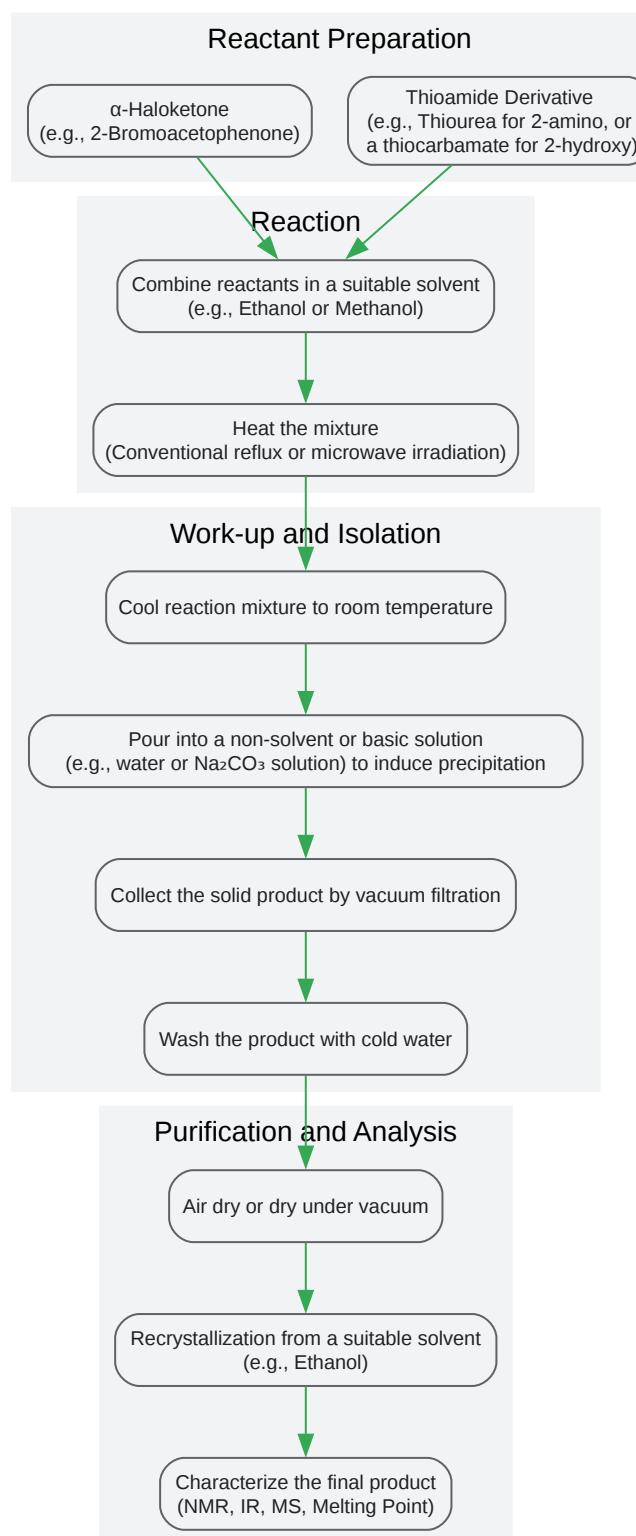
## Synthesis of the 4-Phenylthiazole Core

The synthesis of 4-phenylthiazole derivatives is most commonly achieved through the Hantzsch thiazole synthesis. This versatile reaction involves the condensation of an  $\alpha$ -haloketone with a thioamide. For the synthesis of 2-amino-4-phenylthiazole, the reaction proceeds between 2-bromoacetophenone and thiourea.

While a specific detailed protocol for **2-hydroxy-4-phenylthiazole** is not readily available in the cited literature, a general workflow based on the Hantzsch synthesis can be proposed. The synthesis of the 2-hydroxy analogue would likely involve the substitution of thiourea with a reagent such as thiocarbamic acid or its derivatives, which would yield the hydroxyl group at the 2-position upon cyclization.

A generalized experimental workflow for the Hantzsch synthesis is depicted below.

## General Workflow for Hantzsch Thiazole Synthesis

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A generalized workflow for the Hantzsch synthesis of 4-phenylthiazoles.

## Experimental Protocol: Classical Synthesis of 2-Amino-4-phenylthiazole

The following protocol for the synthesis of the 2-amino analogue provides a basis for understanding the Hantzsch reaction conditions.[\[3\]](#)

- Materials: 2-Bromoacetophenone, thiourea, methanol, 5% sodium carbonate solution, deionized water.
- Procedure:
  - In a round-bottom flask, combine 2-bromoacetophenone (1.0 eq) and thiourea (1.5 eq).
  - Add methanol as a solvent and a magnetic stir bar.
  - Heat the mixture to a gentle reflux (around 65-70°C) with stirring for 30-60 minutes.
  - After cooling to room temperature, pour the reaction mixture into a beaker containing a 5% sodium carbonate solution, which will neutralize the hydrobromide salt formed and precipitate the free base.
  - Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water.
  - The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

## Biological Activity and Potential Therapeutic Applications

Thiazole and its derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[\[2\]](#) The 4-phenylthiazole scaffold is a key feature in several biologically active compounds.

While specific quantitative biological data for **2-hydroxy-4-phenylthiazole** is limited in the available literature, the activities of structurally related compounds suggest several potential therapeutic applications.

## Antifungal Activity

Many antifungal agents, particularly azoles, function by inhibiting the enzyme lanosterol 14 $\alpha$ -demethylase (CYP51).[4] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Phenylthiazole-containing compounds have been designed and synthesized as CYP51 inhibitors, showing potent activity against various fungal strains, including resistant ones.[4]

## Anti-inflammatory Activity

Recent studies have focused on 4-phenylthiazole derivatives as inhibitors of soluble epoxide hydrolase (sEH).[5] Inhibition of sEH prevents the degradation of anti-inflammatory epoxy fatty acids (EpFAs), thereby enhancing their beneficial effects.[6] This mechanism suggests that 4-phenylthiazole derivatives could be developed as novel anti-inflammatory agents.

## Antimicrobial and Antitumor Activities

Derivatives of 2-amino-4-phenylthiazole have been synthesized and evaluated for their antimicrobial and antitumor activities.[2][7] These studies have reported significant antibacterial and antifungal activities, with some compounds showing promising minimum inhibitory concentrations (MIC) against various pathogens.

The table below presents a selection of quantitative biological data for various derivatives of the 4-phenylthiazole core, illustrating the therapeutic potential of this chemical class.

Compound Class	Target Organism/Enz	Activity Metric	Value	Reference
2-Phenylthiazole Derivative (B9)	Candida albicans	$\text{MIC}_{80}$	0.125 $\mu\text{g/mL}$	[4]
2-Phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one Derivative (7c)	E. coli, S.aureus, B. subtilis	MIC	6.25 $\mu\text{g/mL}$	[8]
2-Phenyl-3-((4-phenylthiazol-2-yl)amino)thiazolidin-4-one Derivative (7a, 7b, 7e)	R. oryzae	MIC	3.125 $\mu\text{g/mL}$	[8]
4-Phenylthiazole Derivative (4p)	Human sEH	$\text{IC}_{50}$	2.3 nM	[5]
4-Phenylthiazole Derivative (4p)	Human FAAH	$\text{IC}_{50}$	11.1 nM	[5]

Note: The data in this table is for derivatives of 4-phenylthiazole and not for **2-hydroxy-4-phenylthiazole** itself.

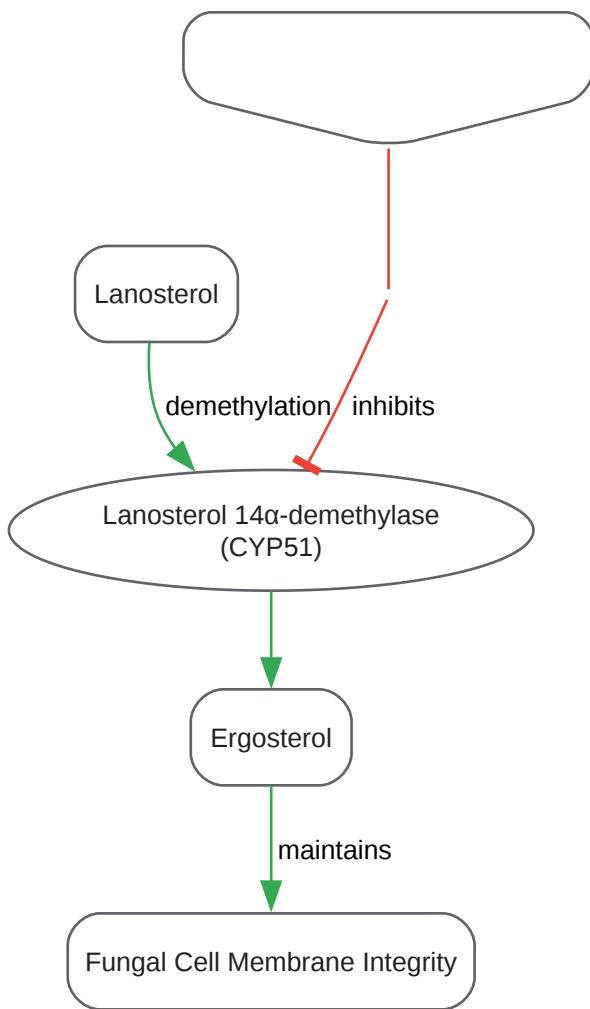
## Potential Mechanisms of Action and Signaling Pathways

Based on the activities of related compounds, two key signaling pathways are of particular interest for the 4-phenylthiazole scaffold.

### Inhibition of Fungal Ergosterol Biosynthesis via CYP51

The inhibition of CYP51 by azole-containing compounds disrupts the fungal cell membrane integrity, leading to cell death. The thiazole ring can mimic the imidazole or triazole ring of traditional azole antifungals, interacting with the heme iron of the CYP51 enzyme.

### CYP51 Inhibition Pathway

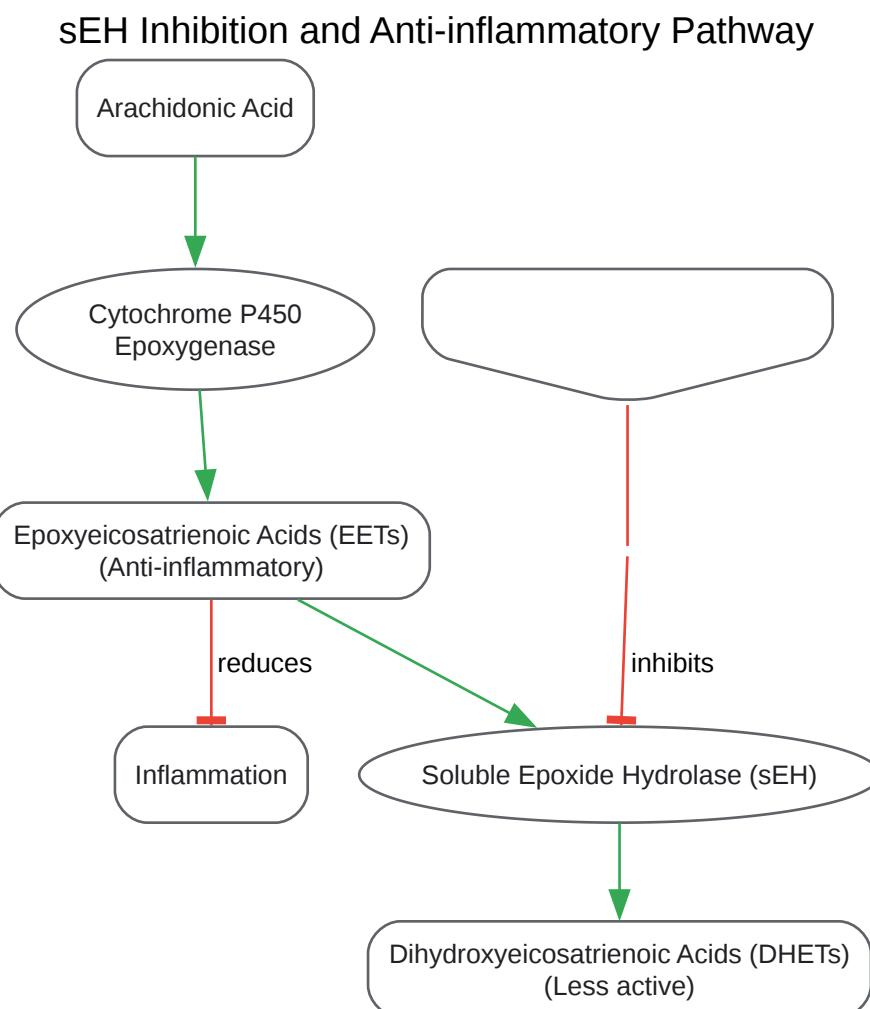


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Inhibition of the ergosterol biosynthesis pathway by targeting CYP51.

## Modulation of Inflammatory Pathways via sEH Inhibition

By inhibiting soluble epoxide hydrolase, 4-phenylthiazole derivatives can increase the levels of epoxyeicosatrienoic acids (EETs). EETs have demonstrated anti-inflammatory effects, in part by inhibiting the NF- $\kappa$ B signaling pathway, a key regulator of inflammation.



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The role of sEH in inflammation and its inhibition by 4-phenylthiazole derivatives.

## Conclusion

**2-Hydroxy-4-phenylthiazole**, with its core 4-phenylthiazole structure, belongs to a class of compounds with demonstrated potential in the development of new therapeutic agents. The versatile Hantzsch synthesis allows for the accessible creation of a diverse library of derivatives. While the biological activity of the parent 2-hydroxy compound is not extensively documented, the potent antifungal and anti-inflammatory activities of its close analogues strongly suggest that it is a valuable scaffold for further investigation. Future research should focus on the targeted synthesis and biological evaluation of **2-hydroxy-4-phenylthiazole** and its derivatives to fully elucidate their therapeutic potential.

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